5-Ethyl-4-[[3-(3-pyridin-4-ylphenyl)pyrazol-1-yl]methyl]furan-2-carboxamide
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Overview
Description
5-Ethyl-4-[[3-(3-pyridin-4-ylphenyl)pyrazol-1-yl]methyl]furan-2-carboxamide is a complex organic compound that features a furan ring, a pyrazole moiety, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-4-[[3-(3-pyridin-4-ylphenyl)pyrazol-1-yl]methyl]furan-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the furan ring, followed by the introduction of the pyrazole and pyridine moieties. Common reagents used in these reactions include ethyl acetoacetate, hydrazine hydrate, and pyridine-4-carboxaldehyde. The reaction conditions often involve refluxing in solvents such as ethanol or acetonitrile, with catalysts like p-toluenesulfonic acid to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-Ethyl-4-[[3-(3-pyridin-4-ylphenyl)pyrazol-1-yl]methyl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The pyrazole moiety can be reduced to form pyrazolines.
Substitution: The pyridine ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of Lewis acids like aluminum chloride.
Major Products
Oxidation: Formation of furanones.
Reduction: Formation of pyrazolines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
5-Ethyl-4-[[3-(3-pyridin-4-ylphenyl)pyrazol-1-yl]methyl]furan-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-Ethyl-4-[[3-(3-pyridin-4-ylphenyl)pyrazol-1-yl]methyl]furan-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The pyridine and pyrazole moieties are crucial for its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4-[[3-(3-pyridin-4-ylphenyl)pyrazol-1-yl]methyl]furan-2-carboxamide
- 5-Ethyl-4-[[3-(3-pyridin-4-ylphenyl)pyrazol-1-yl]methyl]thiophene-2-carboxamide
Uniqueness
5-Ethyl-4-[[3-(3-pyridin-4-ylphenyl)pyrazol-1-yl]methyl]furan-2-carboxamide is unique due to the presence of the furan ring, which imparts specific electronic and steric properties. This makes it distinct from similar compounds that may have different heterocyclic rings, such as thiophene, which can alter their chemical reactivity and biological activity.
Properties
IUPAC Name |
5-ethyl-4-[[3-(3-pyridin-4-ylphenyl)pyrazol-1-yl]methyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O2/c1-2-20-18(13-21(28-20)22(23)27)14-26-11-8-19(25-26)17-5-3-4-16(12-17)15-6-9-24-10-7-15/h3-13H,2,14H2,1H3,(H2,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOPQOKOQRGWYFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(O1)C(=O)N)CN2C=CC(=N2)C3=CC=CC(=C3)C4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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